molecular formula C12H17N B11916403 2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline

2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11916403
M. Wt: 175.27 g/mol
InChI Key: OSSASOJPFGOGOG-UHFFFAOYSA-N
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Description

2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline ( 503438-75-3) is a synthetic organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol. It belongs to the 1,2,3,4-tetrahydroquinoline class, a recognized privileged scaffold in medicinal chemistry known for yielding compounds with diverse biological activities . This specific trimethyl-substituted analog serves as a valuable building block for researchers developing and investigating novel bioactive molecules. While research on this exact compound is limited, studies on closely related tetrahydroquinoline derivatives have demonstrated significant neuroprotective properties. For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has shown promise in experimental models of Parkinson's disease by alleviating oxidative stress, reducing NF-κB-mediated inflammation, enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis . The tetrahydroquinoline core is also of interest in other neurodegenerative areas, such as Alzheimer's disease research, due to its associated neuroprotective, anti-inflammatory, and antioxidative properties . Furthermore, tetrahydroquinoline and the structurally similar tetrahydroisoquinoline derivatives are frequently explored in oncology research for their potential as anticancer agents targeting various pathways, including the NF-κB signaling cascade . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H17N/c1-8-6-11-5-4-10(3)13-12(11)7-9(8)2/h6-7,10,13H,4-5H2,1-3H3

InChI Key

OSSASOJPFGOGOG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C=C(C(=C2)C)C

Origin of Product

United States

Preparation Methods

Zeolite-Catalyzed Synthesis

The use of zeolite catalysts has emerged as a robust method for synthesizing tetrahydroquinoline derivatives. A notable example involves the condensation of methyl-substituted aniline derivatives with ketones in the presence of modified zeolites. For instance, a method analogous to the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline employs a decationized HY-MMM zeolite catalyst, which facilitates the cyclization of 2,6-dimethylaniline with acetone at elevated temperatures (60–230°C). This process achieves full aniline conversion, with selectivity toward the tetrahydroquinoline structure dependent on reaction time and temperature.

The catalyst’s acidic sites promote both imine formation and subsequent cyclization, while its porous structure enhances substrate-catalyst interactions. Modifying the zeolite via ion exchange (e.g., replacing Ca²⁺ and Mg²⁺ with NH₄⁺) increases Bronsted acidity, critical for accelerating the rate-determining dehydration step. Under optimized conditions (110°C, toluene solvent, 250% catalyst loading relative to aniline), yields exceeding 90% have been reported for analogous compounds, suggesting potential applicability to 2,6,7-trimethyl variants.

Acid-Catalyzed Cyclization

Traditional acid catalysts, such as hydrochloric acid or p-toluenesulfonic acid, remain viable for small-scale syntheses. In a representative procedure, 2,6-dimethylaniline reacts with methyl ethyl ketone in refluxing ethanol, followed by cyclization catalyzed by concentrated HCl. This method, however, often results in lower yields (50–60%) due to competing polymerization and byproduct formation. Recent improvements involve biphasic solvent systems (e.g., water/toluene) to isolate intermediates and suppress side reactions.

Hydrogenation of Quinoline Precursors

Catalytic Hydrogenation of 2,6,7-Trimethylquinoline

Industrial-scale production frequently employs the hydrogenation of pre-methylated quinoline derivatives. For example, 2,6,7-trimethylquinoline undergoes partial hydrogenation over palladium on carbon (Pd/C) at 80–120°C under 10–30 bar H₂ pressure. This method selectively reduces the pyridine ring while preserving methyl substituents, yielding the tetrahydroquinoline product with >85% purity.

Critical parameters include:

  • Catalyst loading : 5–10 wt% Pd/C balances activity and cost.

  • Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance hydrogen solubility, whereas nonpolar solvents (toluene) improve substrate stability.

  • Temperature control : Exceeding 130°C promotes over-hydrogenation to decahydroquinolines.

Transfer Hydrogenation Strategies

For laboratories lacking high-pressure equipment, transfer hydrogenation using ammonium formate or cyclohexene as hydrogen donors offers a practical alternative. In one protocol, 2,6,7-trimethylquinoline reacts with ammonium formate in methanol at 70°C, catalyzed by Pd/Al₂O₃. This method achieves 70–75% yield, albeit with longer reaction times (24–48 hours).

Multi-Step Synthesis from Substituted Anilines

Friedel-Crafts Alkylation Pathway

A convergent route involves Friedel-Crafts alkylation of 2,6-dimethylaniline with chloroacetone, followed by cyclization. The alkylation step requires Lewis acids (e.g., AlCl₃) in dichloromethane at 0°C to minimize polysubstitution. Subsequent treatment with aqueous HCl induces cyclization, yielding the tetrahydroquinoline core. Methylation at position 7 is achieved via directed ortho-metalation using n-butyllithium and methyl iodide, completing the synthesis in 55–60% overall yield.

Reductive Amination Approaches

Solvent and Temperature Effects

Solvent Polarity and Reaction Kinetics

Nonpolar solvents (toluene, xylene) favor cyclocondensation by stabilizing transition states through hydrophobic interactions, whereas polar solvents (DMF, DMSO) accelerate imine formation but may deactivate acidic catalysts. For zeolite-catalyzed reactions, toluene’s low polarity prevents catalyst leaching, maintaining activity over multiple cycles.

Temperature Optimization

Cyclocondensation typically proceeds efficiently at 100–120°C, balancing reaction rate and thermal degradation. Hydrogenation requires milder temperatures (80–100°C) to preserve stereochemistry. Exceeding these ranges leads to tar formation or undesired ring-opening reactions.

Byproduct Management and Selectivity

Common Byproducts and Mitigation

  • N-(1-Methylidene)aniline : Forms via incomplete cyclization; minimized by increasing catalyst acidity or reaction time.

  • Decahydroquinolines : Result from over-hydrogenation; avoided by modulating H₂ pressure and catalyst activity.

  • Polymerized species : Suppressed via dilute reaction conditions and inert atmospheres.

Chromatographic vs. Crystallization Purification

Silica gel chromatography remains the standard for laboratory purification, though industrial processes prefer crystallization from hexane/ethyl acetate mixtures. The latter reduces solvent waste and operational costs.

Chemical Reactions Analysis

Types of Reactions: 2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with catalysts like Pd/C.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Substituted tetrahydroquinoline derivatives.

Scientific Research Applications

2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential neuroprotective properties and as a scaffold for drug development.

    Materials Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.

    Biological Studies: Its derivatives are studied for their biological activities, including antioxidant and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, its neuroprotective effects are attributed to its ability to modulate oxidative stress pathways and inhibit apoptotic processes. The compound enhances the activity of antioxidant enzymes and reduces the levels of reactive oxygen species (ROS), thereby protecting neuronal cells from damage.

Comparison with Similar Compounds

Comparison with Similar Tetrahydroquinoline Derivatives

The biological activity, synthetic accessibility, and physicochemical properties of tetrahydroquinoline derivatives are highly dependent on the number, position, and type of substituents. Below is a comparative analysis of 2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Activities Synthesis Method (Yield) Applications References
2,6,7-Trimethyl-1,2,3,4-THQ 2-CH₃, 6-CH₃, 7-CH₃ High lipophilicity; potential steric hindrance Likely multi-step alkylation Under investigation (hypothetical) -
2,2,4-Trimethyl-1,2,3,4-THQ 2,2-(CH₃)₂, 4-CH₃ Antioxidant; used in lubricants N-Alkylation with ethylene oxide (Example 18) Industrial antioxidants
6-Hydroxy-2,2,4-Trimethyl-THQ 2,2-(CH₃)₂, 4-CH₃, 6-OH Neuroprotective; BBB-permeable Reduction of dihydroquinoline Parkinson’s disease models
2-Methyl-5-Hydroxy-THQ 2-CH₃, 5-OH Analgesic (1/8 potency of morphine) Phenolic dehydration Pain management
N-Substituted THQ Derivatives 2,2,4,7-CH₃; N-hydroxypropyl Enhanced oxidative stability Reductive amination Lubricant additives

Key Insights :

The 6-hydroxy-2,2,4-trimethyl-THQ demonstrates that hydroxyl groups improve BBB permeability and neuroprotection, a feature absent in fully methylated analogs .

Synthetic Complexity :

  • Introducing methyl groups at positions 6 and 7 likely requires regioselective methods (e.g., directed ortho-lithiation or Friedel-Crafts alkylation), which are more challenging than modifying position 2 or 4 .
  • N-Substituted derivatives (e.g., 2,2,4-trimethyl-N-hydroxypropyl-THQ) are synthesized via reductive amination, a milder and more versatile approach compared to electrophilic substitutions .

Industrial vs. Pharmaceutical Utility :

  • 2,2,4-Trimethyl-THQ is prioritized for industrial applications (e.g., lubricant antioxidants) due to its cost-effective synthesis and stability .
  • Hydroxy-substituted analogs (e.g., 6-hydroxy-THQ) are tailored for pharmaceutical use, balancing lipophilicity and polarity for target engagement .

Research Findings and Trends

  • Pharmacological Potential: Methylated tetrahydroquinolines are under-explored in drug discovery compared to hydroxylated or N-substituted variants. The 2,6,7-trimethyl derivative’s activity in oxidative stress models warrants further study, given the success of similar compounds in neuroprotection .
  • Synthetic Advancements: Mechanochemical and catalytic methods (e.g., aza-vinylogous Povarov reactions) could streamline the synthesis of multi-substituted THQs like 2,6,7-trimethyl-THQ, improving yields and regioselectivity .

Biological Activity

2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline (TMTHQ) is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity through various studies and findings, highlighting its potential applications in medicine and pharmacology.

Chemical Structure and Properties

TMTHQ is characterized by the presence of three methyl groups at positions 2, 6, and 7 of the tetrahydroquinoline ring. This structural configuration contributes to its unique chemical properties and biological activities. The compound's molecular formula is C12H15NC_{12}H_{15}N, and it exhibits a saturated heterocyclic structure that influences its reactivity and interaction with biological systems.

Antioxidant Activity

TMTHQ has demonstrated significant antioxidant properties. Research indicates that compounds within the tetrahydroquinoline class can effectively scavenge free radicals and reduce oxidative stress. For instance, studies have shown that TMTHQ can enhance the activity of antioxidant enzymes and decrease markers of oxidative damage in various biological models .

Table 1: Antioxidant Activity of TMTHQ

StudyModelFindings
Rat model of ParkinsonismReduced levels of lipid peroxidation products and protein oxidation
In vitro assaysIncreased activity of superoxide dismutase (SOD) and catalase

Neuroprotective Effects

TMTHQ has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. A study demonstrated that TMTHQ improved motor coordination scores in rats subjected to rotenone-induced Parkinsonism. The compound reduced oxidative stress markers and inflammatory cytokines, suggesting a protective effect on neuronal health .

Case Study: Neuroprotection in Parkinsonism

  • Model : Male Wistar rats were administered rotenone to induce Parkinsonism.
  • Treatment : TMTHQ was administered intraperitoneally at doses of 25 mg/kg and 50 mg/kg.
  • Results : Significant improvement in motor coordination and reduction in neuroinflammation were observed compared to control groups .

Anti-inflammatory Properties

The anti-inflammatory potential of TMTHQ has also been noted. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action contributes to its overall neuroprotective effects .

Table 2: Anti-inflammatory Effects of TMTHQ

StudyInflammatory ModelResults
Rotenone-induced PDDecreased mRNA levels of pro-inflammatory cytokines
LPS-induced inflammation in vitroReduced nitric oxide production

The biological activity of TMTHQ is believed to involve several mechanisms:

  • Antioxidant Defense : Enhances the body's natural antioxidant defenses by upregulating antioxidant enzymes.
  • Neuroprotection : Protects neurons from oxidative damage and inflammation through modulation of signaling pathways associated with cellular stress responses.
  • Blood-Brain Barrier Penetration : The compound's conformational flexibility may facilitate its ability to cross the blood-brain barrier, enhancing its therapeutic efficacy in neurological disorders .

Q & A

Q. What are the most effective synthesis methods for 2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield and selectivity?

Answer: The synthesis of 2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline typically involves cyclization of substituted anilines or modifications of tetrahydroquinoline precursors. Key methods include:

  • Visible-light-induced synthesis : Enhances selectivity by promoting radical intermediates under mild conditions, reducing side reactions compared to thermal methods .
  • Multi-step alkylation : Alkylation of tetrahydroquinoline precursors with methyl halides in the presence of catalysts like AlCl₃ or BF₃, requiring precise temperature control (60–80°C) to avoid over-alkylation .

Q. Critical factors for optimization :

ParameterVisible-Light MethodTraditional Alkylation
Yield65–75%50–60%
Selectivity>90%70–80%
Reaction Time6–8 hours12–24 hours
ByproductsMinimalDimethylated isomers

Adjusting solvent polarity (e.g., acetonitrile vs. DCM) and light intensity (for photochemical routes) significantly impacts regioselectivity .

Q. What analytical techniques are essential for characterizing 2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline and its derivatives?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve methyl group positions (e.g., δ 1.2–1.4 ppm for C2/C3 methyls, δ 2.3–2.5 ppm for C6/C7 methyls) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 190.159 for C₁₂H₁₉N) and fragmentation patterns .
  • X-ray Crystallography : Validates stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do structural modifications at the C2, C6, and C7 positions affect the neuroprotective activity of 2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline?

Answer: Methyl groups at C6/C7 enhance lipophilicity, improving blood-brain barrier penetration, while C2 methylation stabilizes the tetrahydroquinoline ring, reducing metabolic degradation. Key findings:

  • In vitro assays : Derivatives with 2,6,7-trimethylation show 2–3× higher inhibition of acetylcholinesterase (IC₅₀ = 12 µM) compared to unmethylated analogs (IC₅₀ = 35 µM) .
  • In vivo models : Substitution at C7 with bulkier groups (e.g., ethyl) reduces activity, indicating steric constraints in target binding .

Q. SAR Recommendations :

PositionModificationEffect on Activity
C2Methyl↑ Metabolic stability
C6/C7Methyl/ethyl↑ Lipophilicity, ↓ solubility
C3Hydroxyl↑ Toxicity (off-target effects)

Q. How can contradictory data on the antioxidant vs. pro-oxidant effects of 2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline be resolved?

Answer: Discrepancies arise from assay conditions and concentration thresholds:

  • Antioxidant activity : Observed at low concentrations (1–10 µM) via DPPH radical scavenging (EC₅₀ = 8.5 µM) due to electron-donating methyl groups stabilizing free radicals .
  • Pro-oxidant effects : Emerge at higher concentrations (>50 µM) in Fe²⁺/H₂O₂ systems, where the compound facilitates Fenton reaction via chelation .

Q. Methodological resolution :

  • Use redox-sensitive fluorescent probes (e.g., H2DCFDA) to track real-time ROS modulation.
  • Standardize assay buffers (e.g., exclude transition metals for pure antioxidant evaluation).

Q. What strategies optimize the pharmacokinetic profile of 2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline for CNS-targeted drug development?

Answer:

  • Prodrug design : Introduce ester moieties at C3 to enhance solubility; enzymatic hydrolysis in vivo regenerates active form .
  • Nanocarrier systems : Liposomal encapsulation improves bioavailability (e.g., 40% brain uptake vs. 15% for free compound in rodent models) .
  • Metabolic studies : CYP450 isoform screening (e.g., CYP2D6-mediated demethylation) guides co-administration with inhibitors like quinidine to prolong half-life .

Q. How do computational models predict the binding interactions of 2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline with neurodegenerative disease targets?

Answer:

  • Docking simulations : The compound exhibits strong affinity (ΔG = −9.2 kcal/mol) for the NMDA receptor’s glycine-binding site, driven by hydrophobic interactions with Val783 and Phe784 .
  • MD simulations : Methyl groups at C6/C7 stabilize ligand-receptor complexes by reducing conformational flexibility .
  • QSAR models : Electron-donating substituents at C2 correlate with improved IC₅₀ values for Aβ42 aggregation inhibition (R² = 0.89) .

Q. What are the limitations of current toxicity assays for 2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline, and how can they be addressed?

Answer:

  • False negatives in genotoxicity : Standard Ames tests lack metabolic activation systems for tetrahydroquinoline-specific metabolites. Use in vitro micronucleus assays with S9 liver fractions .
  • Off-target receptor binding : Screen against panels like CEREP to identify interactions with adrenergic or dopaminergic receptors, which complicate neuroprotective efficacy .

Q. How does the compound’s stereochemistry influence its biological activity and synthetic scalability?

Answer:

  • Enantioselective synthesis : Chiral catalysts (e.g., BINOL-phosphoric acids) yield (R)-isomers with 4× higher neuroprotective activity than (S)-isomers .
  • Racemization risks : Storage at >40°C or polar solvents (e.g., methanol) accelerates racemization; lyophilized formulations in amber vials mitigate this .

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